REACTION_SMILES
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[C:16]([O:17][C:18](=[O:19])[N:23]1[CH2:24][C:25]([c:29]2[cH:30][c:31]([Cl:36])[c:32]([Cl:35])[cH:33][cH:34]2)([CH2:37][CH2:38][OH:39])[O:26][CH2:27][CH2:28]1)([CH3:20])([CH3:21])[CH3:22].[C:1]([Si:2]([O:3][Si:4]([CH3:5])([CH3:6])[C:7]([CH3:8])([CH3:9])[CH3:10])([CH3:11])[CH3:12])([CH3:13])([CH3:14])[CH3:15].[CH2:43]([Cl:44])[Cl:45].[Na+:42].[OH-:41].[OH2:40]>>[NH:23]1[CH2:24][C:25]([c:29]2[cH:30][c:31]([Cl:36])[c:32]([Cl:35])[cH:33][cH:34]2)([CH2:37][CH2:38][OH:39])[O:26][CH2:27][CH2:28]1
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Name
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CC(C)(C)OC(=O)N1CCOC(CCO)(c2ccc(Cl)c(Cl)c2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCOC(CCO)(c2ccc(Cl)c(Cl)c2)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
|
OCCC1(c2ccc(Cl)c(Cl)c2)CNCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |